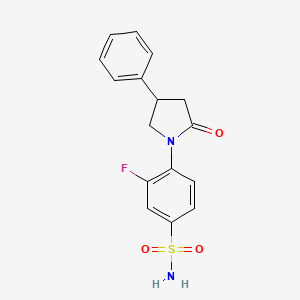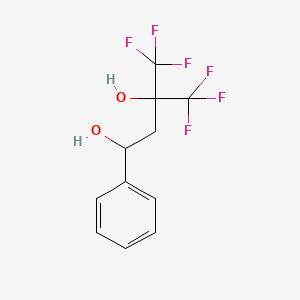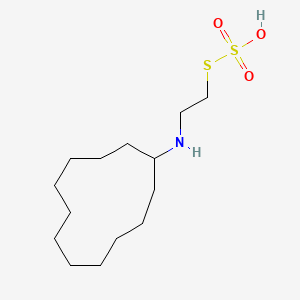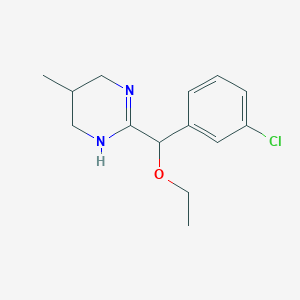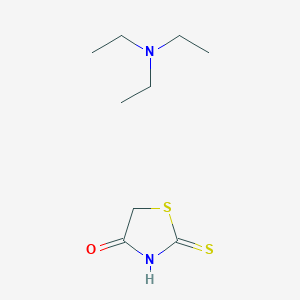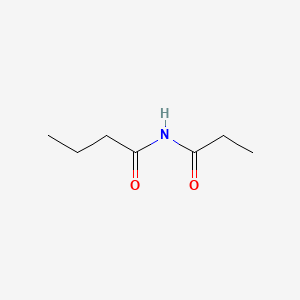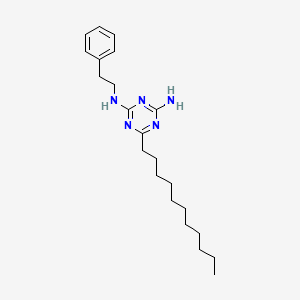
N~2~-(2-Phenylethyl)-6-undecyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-Phenylethyl)-6-undecyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a phenylethyl group and an undecyl chain. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Phenylethyl)-6-undecyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-phenylethylamine with a triazine derivative under controlled conditions. One common method involves the use of a triazine precursor, such as cyanuric chloride, which reacts with 2-phenylethylamine and undecylamine in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(2-Phenylethyl)-6-undecyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Major Products Formed
Oxidation: Phenylacetic acid, benzaldehyde.
Reduction: Partially hydrogenated triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N~2~-(2-Phenylethyl)-6-undecyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in cancer therapy as it can inhibit certain enzymes involved in cell proliferation.
Mecanismo De Acción
The mechanism of action of N2-(2-Phenylethyl)-6-undecyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to disrupted cellular processes. For example, it may inhibit enzymes involved in DNA replication, thereby preventing cell division and proliferation. The phenylethyl group enhances its ability to penetrate cell membranes, while the undecyl chain provides hydrophobic interactions that stabilize its binding to target proteins .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Phenylethyl)acetamide
- N-(2-Phenylethyl)maleimide
- Phenethylamine derivatives
Uniqueness
N~2~-(2-Phenylethyl)-6-undecyl-1,3,5-triazine-2,4-diamine is unique due to its combination of a triazine ring with both a phenylethyl group and an undecyl chain. This unique structure imparts specific chemical and biological properties that are not observed in simpler phenethylamine derivatives. The presence of the triazine ring allows for versatile chemical modifications, while the phenylethyl and undecyl groups enhance its biological activity and membrane permeability .
Propiedades
Número CAS |
30084-12-9 |
|---|---|
Fórmula molecular |
C22H35N5 |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
2-N-(2-phenylethyl)-6-undecyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H35N5/c1-2-3-4-5-6-7-8-9-13-16-20-25-21(23)27-22(26-20)24-18-17-19-14-11-10-12-15-19/h10-12,14-15H,2-9,13,16-18H2,1H3,(H3,23,24,25,26,27) |
Clave InChI |
VUQGFIAHRHVEIH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1=NC(=NC(=N1)NCCC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



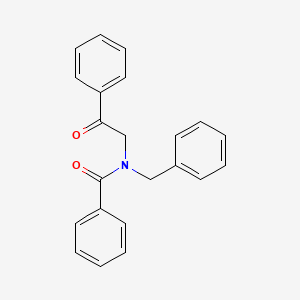
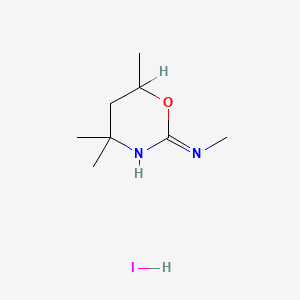
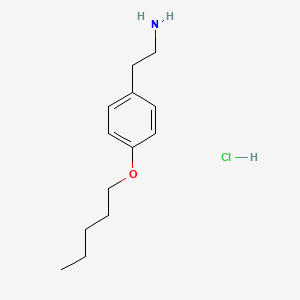
![Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone](/img/structure/B14682521.png)

